Ethylbromopyruvate

Hepatocellular carcinoma Transarterial chemoembolization Intraarterial therapy

Ethylbromopyruvate (EBP; CAS 70-23-5) is a halogenated pyruvate analog that functions as a hydrophobic derivative of 3-bromopyruvate (3-BrPA). This compound contains an ethyl ester moiety in place of the carboxylic acid group of 3-BrPA, conferring enhanced lipophilicity and stability in non-aqueous environments.

Molecular Formula C5H6BrO3-
Molecular Weight 194.00 g/mol
Cat. No. B8387210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylbromopyruvate
Molecular FormulaC5H6BrO3-
Molecular Weight194.00 g/mol
Structural Identifiers
SMILESCCC(C(=O)C(=O)[O-])Br
InChIInChI=1S/C5H7BrO3/c1-2-3(6)4(7)5(8)9/h3H,2H2,1H3,(H,8,9)/p-1
InChIKeyMIEDIVUAVHIVRF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylbromopyruvate Procurement: Metabolic Inhibitor Differentiation from 3-Bromopyruvate


Ethylbromopyruvate (EBP; CAS 70-23-5) is a halogenated pyruvate analog that functions as a hydrophobic derivative of 3-bromopyruvate (3-BrPA) [1]. This compound contains an ethyl ester moiety in place of the carboxylic acid group of 3-BrPA, conferring enhanced lipophilicity and stability in non-aqueous environments [2]. EBP acts as a metabolic inhibitor targeting multiple enzymes in glycolysis and the Krebs cycle, including glyceraldehyde 3-phosphate dehydrogenase (GAPDH), pyruvate kinase, hexokinase II, isocitrate lyase, and malate synthase [3]. It also serves as a versatile alkylating agent and electrophilic building block in organic synthesis .

Why 3-Bromopyruvate Cannot Substitute for Ethylbromopyruvate in Lipid-Based Formulations and Intraarterial Delivery


Generic substitution between ethylbromopyruvate and its parent compound 3-bromopyruvate is not scientifically valid due to fundamental differences in physicochemical properties and stability profiles. 3-BrPA suffers from poor stability and high reactivity in aqueous environments, which limits its utility in certain therapeutic formulations [1]. In contrast, ethylbromopyruvate exhibits enhanced hydrophobicity enabling dissolution in Lipiodol (iodized oil), a contrast medium used for transarterial chemoembolization (TACE) [2]. This differential solubility directly impacts the compound's applicability in image-guided interventional oncology procedures, where aqueous 3-BrPA formulations would be unsuitable [3]. Furthermore, ethylbromopyruvate demonstrates a distinct prodrug behavior, dissociating into 3-BrPA and ethanol in aqueous environments, which may contribute to altered pharmacokinetic properties [4].

Quantitative Differentiation of Ethylbromopyruvate: Comparative Performance Data vs. 3-Bromopyruvate and Clinical Comparators


Enhanced Lipiodol Solubility Enables Intraarterial Chemoembolization (TACE) for Hepatocellular Carcinoma

Ethylbromopyruvate (EBP) exhibits a critical physicochemical differentiation from 3-bromopyruvate (3-BrPA) that enables its use in lipid-based intraarterial formulations for hepatocellular carcinoma (HCC) therapy. Unlike 3-BrPA, which is unstable and highly reactive in water, EBP dissolves in Lipiodol, an iodized oil contrast medium, forming a stable emulsion suitable for transarterial chemoembolization (TACE) [1]. This property is directly linked to the ethyl ester moiety, which increases lipophilicity and reduces aqueous instability [2].

Hepatocellular carcinoma Transarterial chemoembolization Intraarterial therapy

Superior In Vivo Tumor Necrosis in VX2 Liver Cancer Model Following Intraarterial Ethylbromopyruvate

In a VX2 rabbit liver tumor model, intraarterial infusion of ethylbromopyruvate (EBP) dissolved in Lipiodol demonstrated dose-dependent and statistically significant tumor necrosis. At 40 mM, EBP/Lipiodol achieved a tumor necrosis rate of 96.1% ± 3.8%, compared to 38.9% ± 15.9% for Lipiodol alone (control) and 90.5% ± 2.9% for the 10 mM EBP/Lipiodol group (P < .05) [1]. This represents an absolute increase of 57.2 percentage points in tumor necrosis over control and a 5.6 percentage point increase over the lower dose [2]. No direct comparative data for 3-bromopyruvate in this specific intraarterial model are available, but the EBP formulation's performance establishes a benchmark for this delivery route [3].

Hepatocellular carcinoma In vivo efficacy VX2 tumor model

Equipotent Broad-Spectrum Antibacterial Activity with Dose-Sparing Advantage vs. Vancomycin in Neutropenic Thigh Infection Model

Ethylbromopyruvate (EBP) was identified as an equipotent broad-spectrum antibacterial agent against drug-susceptible and -resistant Mycobacterium tuberculosis and ESKAPE pathogens [1]. In a neutropenic murine thigh infection model of S. aureus, EBP demonstrated in vivo efficacy equivalent to vancomycin in reducing bacterial counts, but achieved this at a dosage 25-fold lower (1/25th the dose) [2]. Additionally, EBP significantly reduced biofilm formation at a concentration 64-fold lower than that required for vancomycin [3]. These findings indicate a potentially superior therapeutic index for EBP in certain antibacterial applications.

Antibacterial Drug repurposing MRSA

Multi-Enzyme Metabolic Inhibition Profile Distinct from 3-Bromopyruvate with Prodrug Dissociation Behavior

Ethylbromopyruvate (EBP) exhibits a multi-target enzyme inhibition profile that includes GAPDH, pyruvate kinase, isocitrate lyase, and malate synthase, with varying degrees of inhibition [1]. Unlike 3-bromopyruvate (3-BrPA), which is a potent hexokinase II inhibitor but suffers from aqueous instability, EBP acts as a prodrug that dissociates into 3-BrPA and ethanol in aqueous environments [2]. This dissociation behavior may contribute to a modified pharmacokinetic profile and extended duration of action. While direct comparative enzyme inhibition IC50 values between EBP and 3-BrPA are not available from the sourced literature, EBP's broader enzyme targeting spectrum and prodrug characteristics represent a mechanistic differentiation .

Metabolic inhibitor Glycolysis Prodrug

High-Yield Synthetic Utility as a Building Block for Sulfuryl Transfer Substrates

Ethylbromopyruvate serves as a key intermediate in the synthesis of sulfoenolpyruvate, a substrate analog for pyruvate kinase. The synthesis proceeds in three chemical steps from ethylbromopyruvate with an overall yield of 40% [1]. This high-yielding transformation enables the preparation of sulfuryl transfer probes for mechanistic enzymology studies. The sulfuryl transfer from sulfoenolpyruvate is 250-600-fold slower than phosphate transfer from the natural substrate phosphoenolpyruvate under identical conditions, providing a useful kinetic tool [2].

Organic synthesis Enzyme substrate Pyruvate kinase

Versatile Reactivity in Multicomponent Reactions for Heterocycle Synthesis

Ethylbromopyruvate participates in one-pot, catalyst-free multicomponent reactions to generate complex heterocyclic scaffolds. For example, its reaction with benzene-1,2-diamine and acetylenedicarboxylates yields functionalized pyrrolo[1,2-a]quinoxaline derivatives [1]. Similarly, reactions with isocyanides and activated acetylenes provide highly substituted 5-imino-2,5-dihydro-furans in high yields [2]. This versatility stems from the compound's dual electrophilic sites (α-bromo ketone and ester carbonyl), enabling regioselective transformations .

Heterocyclic chemistry Multicomponent reaction Drug discovery

Ethylbromopyruvate Procurement: Optimized Application Scenarios Based on Quantitative Evidence


Preclinical Intraarterial Chemoembolization (TACE) Studies for Hepatocellular Carcinoma

Researchers developing lipid-based formulations for image-guided intraarterial delivery to liver tumors should select ethylbromopyruvate over 3-bromopyruvate due to its demonstrated solubility in Lipiodol and superior in vivo efficacy (96.1% tumor necrosis at 40 mM) [1]. This application is directly supported by the compound's hydrophobic character and prodrug dissociation behavior, enabling localized delivery with transient hepatotoxicity [2].

Broad-Spectrum Antibacterial Discovery with Focus on Dose-Sparing Potential

Investigators exploring repurposed antibacterial agents or novel antibiotics should consider ethylbromopyruvate for its equipotent activity against M. tuberculosis and ESKAPE pathogens, combined with a 25-fold dose-sparing advantage over vancomycin in vivo [3]. The compound's multi-enzyme inhibition profile (GAPDH, pyruvate kinase, etc.) may also reduce the likelihood of resistance development [4].

Mechanistic Enzymology Studies Utilizing Sulfuryl Transfer Probes

Biochemists requiring sulfoenolpyruvate for pyruvate kinase mechanistic studies can efficiently synthesize this probe from ethylbromopyruvate in three steps with 40% overall yield [5]. The resulting sulfuryl transfer kinetics (250-600-fold slower than phosphate transfer) provide a valuable tool for dissecting enzyme mechanism [6].

Diversity-Oriented Synthesis of Nitrogen-Containing Heterocycles

Medicinal chemists seeking to rapidly construct pyrroloquinoxalines, dihydrofurans, or thiazole derivatives should employ ethylbromopyruvate as a versatile electrophilic building block in one-pot, catalyst-free multicomponent reactions [7]. This approach minimizes synthetic steps and purification, accelerating hit-to-lead campaigns [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethylbromopyruvate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.